molecular formula C15H16N2O4 B12368228 Sydowimide A

Sydowimide A

Cat. No.: B12368228
M. Wt: 288.30 g/mol
InChI Key: WWCNUZACVNKNFW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Sydowimide A is synthesized through a chemical epigenetic regulation approach. This involves adding a histone deacetylase inhibitor, such as suberoylanilide hydroxamic acid, to the culture of Aspergillus sydowii DL1045. This induces the production of secondary metabolites, among which this compound is identified . The specific synthetic routes and reaction conditions for industrial production are not extensively documented, but the process involves biotransformation by the marine fungus and subsequent isolation and purification of the compound .

Chemical Reactions Analysis

Sydowimide A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sydowimide A has several scientific research applications:

Mechanism of Action

Sydowimide A exerts its effects by inhibiting protein tyrosine phosphatases, specifically Src homology region 2 domain-containing phosphatase-1, T-cell protein tyrosine phosphatase, and leukocyte common antigen. The inhibition occurs with IC50 values of 1.5, 2.4, and 18.83 μM, respectively . This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and immune response, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+

InChI Key

WWCNUZACVNKNFW-FMIVXFBMSA-N

Isomeric SMILES

CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC

Canonical SMILES

CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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